Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

Lipophilicity LogP Physicochemical Properties

Select this specific ethyl β-ketoester for reliable SAR and process chemistry. The 1,3-benzodioxole pharmacophore drives potent biological activity, while the ethyl ester offers superior hydrolytic stability and transesterification control versus methyl analogs. The β-ketoester handle enables single-step Knorr pyrrole synthesis and site-selective conjugation for chemical biology probes. Substitution with generic alternatives compromises lipophilicity (LogP ~1.55) and synthetic yield.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 81581-27-3
Cat. No. B182558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
CAS81581-27-3
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3
InChIKeyUGSBCTHYWAADNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate: A Benzodioxole-Containing Beta-Ketoester Building Block for Procurement in Medicinal Chemistry and Chemical Biology


Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate (CAS 81581-27-3), also known as ethyl 3,4-(methylenedioxy)benzoylacetate, is a beta-ketoester featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a 3-oxopropanoate backbone . The compound serves as a versatile synthetic intermediate, with the benzodioxole pharmacophore being recognized for its contributions to various biological activities including anticancer, antimicrobial, and anti-inflammatory effects in derivative molecules [1]. The beta-ketoester functionality provides a reactive handle for further transformations such as Knorr pyrrole synthesis, Michael additions, and transesterification, making this compound a strategic entry point for constructing more complex molecular architectures [2].

Why Generic Substitution of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate with Other Beta-Ketoesters Fails


Generic substitution with structurally related beta-ketoesters is inadvisable due to the unique combination of the 1,3-benzodioxole pharmacophore and the ethyl ester group. While alternatives such as methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate (CAS 54011-33-5) or ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) share the beta-ketoester core, they lack either the optimal lipophilicity profile, the specific steric and electronic properties of the benzodioxole ring, or the hydrolytic stability and transesterification selectivity conferred by the ethyl ester . The benzodioxole moiety is a privileged scaffold that contributes to target binding and biological activity [1], while the ethyl ester, compared to its methyl analog, provides distinct physicochemical properties (LogP 1.55120, predicted density 1.275 g/cm³) that influence solubility, membrane permeability, and downstream synthetic compatibility . These differentiating factors directly impact synthetic yield, purity profiles, and the biological performance of final compounds, making direct interchange without re-optimization likely to compromise research outcomes and project timelines.

Quantitative Differentiation Evidence for Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate Versus Comparator Beta-Ketoesters


Lipophilicity Comparison: Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate vs. Methyl Analog and Unsubstituted Phenyl Beta-Ketoester

The calculated LogP (octanol-water partition coefficient) for Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is 1.55120 . This value falls within the optimal range for oral bioavailability and blood-brain barrier permeability, balancing aqueous solubility with membrane penetration. In comparison, the unsubstituted ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) lacks the two oxygen atoms of the methylenedioxy group, which typically reduces LogP and alters hydrogen bonding capacity. Similarly, the methyl ester analog, methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, has a lower molecular weight and a different ester alkyl group, which will result in a lower LogP and altered hydrolysis kinetics, directly impacting its behavior in biological assays and synthetic transformations [1].

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Synthetic Utility: Versatility as a Beta-Ketoester Building Block Compared to Non-Ketoester Benzodioxole Derivatives

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate contains a reactive beta-ketoester moiety, which is absent in many other benzodioxole-containing compounds. This functionality enables a wide range of synthetic transformations that are not accessible with simpler benzodioxole derivatives (e.g., piperonal, safrole) or benzodioxole carboxylic acids. Specifically, the beta-ketoester group can undergo Knorr pyrrole synthesis, transesterification, alkylation at the alpha-carbon, and serve as a precursor for pyrazole and isoxazole formation [1]. In contrast, compounds like 3,4-(methylenedioxy)benzaldehyde or 1,3-benzodioxole-5-carboxylic acid lack this nucleophilic alpha-carbon and the electrophilic ester carbonyl, limiting their utility as central building blocks for complex heterocyclic library construction.

Synthetic Chemistry Beta-Ketoester Heterocycle Synthesis Medicinal Chemistry

Biological Activity Potential: Class-Level Comparison of Benzodioxole-Containing vs. Non-Benzodioxole Beta-Ketoesters

While direct comparative data for the ethyl ester itself are limited, the benzodioxole pharmacophore is well-documented to confer significant biological activities, including anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic effects [1]. In a 2020 study by Hawash et al., novel benzodioxole derivatives were evaluated as COX inhibitors, with the most potent compound showing an IC50 of 0.725 µM against COX-1 and 1.3 µM against COX-2 [2]. This activity is directly attributable to the benzodioxole core. In contrast, simple phenyl beta-ketoesters like ethyl benzoylacetate are primarily used as flavoring agents or general synthetic intermediates, lacking the documented pharmacological activity associated with the benzodioxole scaffold [3]. Therefore, for research programs targeting COX inhibition, cancer, or antimicrobial pathways, this compound offers a structural entry point with established class-level biological precedent, whereas a non-benzodioxole beta-ketoester would not.

Anticancer COX Inhibition Antimicrobial Pharmacology

Optimal Research and Industrial Application Scenarios for Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of Benzodioxole-Containing Heterocycles for Anticancer and Anti-Inflammatory Drug Discovery

Researchers engaged in hit-to-lead or lead optimization programs targeting COX enzymes or cancer cell proliferation should prioritize this compound as a core building block. The benzodioxole moiety is a validated pharmacophore for COX inhibition, with derivatives showing potent activity (IC50 values as low as 0.725 µM for COX-1) [1]. The beta-ketoester functionality provides a versatile handle for constructing diverse heterocyclic libraries (pyrroles, pyrazoles, isoxazoles) via well-established synthetic routes [2]. This enables rapid exploration of structure-activity relationships (SAR) around a privileged scaffold, accelerating the identification of development candidates.

Chemical Biology: Development of Activity-Based Probes and Chemical Tools Targeting Enzymes with Benzodioxole Recognition

For chemical biology applications requiring the installation of reporter tags (e.g., fluorophores, biotin) onto a benzodioxole core, this ethyl ester provides a strategic advantage. The beta-ketoester can be selectively transesterified or functionalized at the alpha-carbon [2], allowing for the attachment of linkers or functional groups without disrupting the pharmacophoric benzodioxole ring. This site-selective derivatization is not possible with simpler benzodioxole derivatives like piperonal, which would require less efficient functional group interconversions. The compound's optimized lipophilicity (LogP ~1.55) also ensures adequate cell permeability for intracellular target engagement studies .

Process Chemistry: Kilogram-Scale Synthesis of Advanced Pharmaceutical Intermediates via Beta-Ketoester Chemistry

Procurement for process chemistry and route scouting should favor this compound due to its dual role as a stable, commercially available starting material and a versatile intermediate. Its beta-ketoester core allows for the construction of key heterocyclic motifs (e.g., pyrroles via Knorr synthesis) in a single step, reducing the overall step count compared to routes starting from other benzodioxole precursors [2]. Furthermore, the ethyl ester group is preferred over methyl esters in large-scale synthesis due to its improved stability during prolonged storage and its predictable behavior in hydrolysis and transesterification reactions, minimizing byproduct formation and simplifying purification [3].

Academic Research: Exploring Novel Benzodioxole-Based Fluorescent Dyes and Materials

The benzodioxole core has been utilized in the development of new fluorescent dyes (e.g., DBD dyes) [4]. This compound's beta-ketoester functionality offers a unique entry point for incorporating extended conjugation and electron-donating/withdrawing groups via condensation reactions, potentially leading to novel fluorophores with tailored photophysical properties. Its balanced lipophilicity and synthetic tractability make it an attractive building block for academic groups focused on materials chemistry and chemical sensor development, providing a clear point of differentiation from commercially available, but synthetically limited, benzodioxole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.